molecular formula C9H10O2 B12761520 (2R)-2-(3-Methoxyphenyl)oxirane CAS No. 62600-72-0

(2R)-2-(3-Methoxyphenyl)oxirane

Cat. No.: B12761520
CAS No.: 62600-72-0
M. Wt: 150.17 g/mol
InChI Key: IJUUWUSPXYGGKY-VIFPVBQESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxystyrene oxide, (S)-, can be synthesized through several methods. One common approach involves the epoxidation of 3-methoxystyrene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the presence of a catalyst to enhance the reaction rate and selectivity .

Industrial Production Methods

In industrial settings, the production of 3-methoxystyrene oxide, (S)-, can be achieved through a chemoenzymatic cascade process. This method involves the use of phenolic acid decarboxylase (PAD) to convert phenolic acids into hydroxystyrenes, followed by acetylation to produce acetyl-protected hydroxystyrenes. The final step involves the epoxidation of these intermediates to yield 3-methoxystyrene oxide .

Chemical Reactions Analysis

Types of Reactions

3-Methoxystyrene oxide, (S)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxystyrene oxide, (S)-, has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxystyrene oxide, (S)-, involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential bioactivity and applications in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxystyrene oxide, (S)-, is unique due to its specific substitution pattern and chiral nature. The presence of the methoxy group at the meta position and the chirality of the oxirane ring confer distinct chemical and biological properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

62600-72-0

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

(2R)-2-(3-methoxyphenyl)oxirane

InChI

InChI=1S/C9H10O2/c1-10-8-4-2-3-7(5-8)9-6-11-9/h2-5,9H,6H2,1H3/t9-/m0/s1

InChI Key

IJUUWUSPXYGGKY-VIFPVBQESA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CO2

Canonical SMILES

COC1=CC=CC(=C1)C2CO2

Origin of Product

United States

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